2-[(3-Methoxybenzyl)oxy]benzaldehyde
Overview
Description
2-[(3-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3-Methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-[(3-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Methoxybenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(3-Methoxybenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
2-[(3-Methylbenzyl)oxy]benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde: Contains an additional methoxy group on the benzaldehyde ring.
These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZKSLEFCXSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397325 | |
Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350693-45-7 | |
Record name | 2-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-[(3-Methoxybenzyl)oxy]benzaldehyde exert its anti-cancer effects?
A: Research suggests that this compound exhibits anti-cancer activity through multiple mechanisms. [, ] In leukemia cells, it has been shown to:
- Inhibit cell proliferation: The compound suppresses the rapid growth and division of leukemia cells. [, ]
- Induce cell cycle arrest: this compound promotes G2/M phase arrest, a critical checkpoint in the cell cycle, preventing further cell division. [, ]
- Trigger apoptosis: The compound activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, ultimately leading to programmed cell death. This is evidenced by increased caspase activity, DNA fragmentation, and changes in Bcl-2 family protein expression. []
Q2: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A: While the provided research focuses specifically on this compound, a study exploring benzyloxybenzaldehyde derivatives identified structural features important for activity against HL-60 leukemia cells. [] The presence of a benzyloxy group at the ortho position of benzaldehyde appears crucial. Additionally, substitutions on the benzyloxy ring, such as a methoxy group at the meta position, contribute to increased potency. [] These findings suggest that further SAR studies could optimize the compound's structure for enhanced activity and selectivity.
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